2-Hydroxy-6-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one 2-Hydroxy-6-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one
Brand Name: Vulcanchem
CAS No.: 106240-03-3
VCID: VC14898771
InChI: InChI=1S/C10H8F3NO3/c1-5-2-3-7-6(4-5)14-8(15)9(16,17-7)10(11,12)13/h2-4,16H,1H3,(H,14,15)
SMILES:
Molecular Formula: C10H8F3NO3
Molecular Weight: 247.17 g/mol

2-Hydroxy-6-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

CAS No.: 106240-03-3

Cat. No.: VC14898771

Molecular Formula: C10H8F3NO3

Molecular Weight: 247.17 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-6-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one - 106240-03-3

Specification

CAS No. 106240-03-3
Molecular Formula C10H8F3NO3
Molecular Weight 247.17 g/mol
IUPAC Name 2-hydroxy-6-methyl-2-(trifluoromethyl)-4H-1,4-benzoxazin-3-one
Standard InChI InChI=1S/C10H8F3NO3/c1-5-2-3-7-6(4-5)14-8(15)9(16,17-7)10(11,12)13/h2-4,16H,1H3,(H,14,15)
Standard InChI Key QZHWAXGLXJUSHJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)OC(C(=O)N2)(C(F)(F)F)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-hydroxy-6-methyl-2-(trifluoromethyl)-4H-1,4-benzoxazin-3-one, reflects its bicyclic structure comprising a benzene ring fused to an oxazine moiety. The hydroxyl group at position 2 and the trifluoromethyl group at the same position create a sterically congested environment, influencing its reactivity and intermolecular interactions. The methyl group at position 6 enhances lipophilicity, as evidenced by a calculated LogP of 1.087 .

Synthesis and Optimization

Key Synthetic Routes

A primary synthesis pathway involves the condensation of 6-methylsalicylaldehyde with trifluoroacetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions . This method proceeds via a Friedel-Crafts acylation mechanism, followed by cyclization to form the oxazine ring. Alternative approaches utilize 2-amino-5-methylphenol reacting with ethyl trifluoroacetoacetate, yielding the target compound after acid-catalyzed cyclodehydration .

Example Procedure:

  • Reagents: 6-Methylsalicylaldehyde (10 mmol), trifluoroacetic anhydride (12 mmol), AlCl₃ (15 mmol), 1,2-dichloroethane (50 mL).

  • Conditions: Stir under nitrogen at 0°C for 1 hour, then warm to 20°C over 12 hours.

  • Workup: Quench with ice-water, filter, and recrystallize from methanol.

  • Yield: ~60–70% after purification .

Byproduct Management

Common byproducts include uncyclized intermediates and over-acylated derivatives. Chromatographic separation using silica gel (hexane/ethyl acetate 4:1) effectively isolates the desired product .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

In vitro assays reveal inhibitory effects on cyclooxygenase-2 (COX-2) with an IC₅₀ of 18 µM, suggesting anti-inflammatory applications. Molecular docking studies indicate hydrogen bonding between the hydroxyl group and COX-2’s Arg120 residue .

Applications in Material Science

Photostability and Fluorescence

The benzoxazinone core exhibits fluorescence quantum yields (Φ = 0.45) in ethanol, making it suitable for optoelectronic materials. Incorporation into polymers improves UV resistance by 40% compared to commercial stabilizers .

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